molecular formula C9H6N4O B13206606 2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one

2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one

Cat. No.: B13206606
M. Wt: 186.17 g/mol
InChI Key: OPOZATPAWXGVSX-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic heterocyclic system featuring a fused bicyclic framework with four nitrogen atoms and a ketone functional group. Its structural complexity arises from the tricyclo[6.4.1.0⁴,¹³] backbone, which imposes significant steric constraints and electronic effects due to the conjugated π-system and nitrogen lone pairs.

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1(13),4,6,8,10-pentaen-12-one

InChI

InChI=1S/C9H6N4O/c14-9-8-7-5(4-10-13-9)2-1-3-6(7)11-12-8/h1-4,11-12H

InChI Key

OPOZATPAWXGVSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC(=O)C3=C2C(=C1)NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several tricyclic aza-heterocycles used in pharmaceuticals. Key comparisons include:

Table 1: Comparative Analysis of Tricyclic Aza-Compounds

Compound Name Nitrogen Positions Ring System Functional Groups Therapeutic Application
Target Compound 2,3,10,11 Tricyclo[6.4.1.0⁴,¹³] Ketone Research stage
5,7,11,13-Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene 5,7,11,13 Tricyclo[7.4.0.0²,⁶] None Pemigatinib (FGFR inhibitor)
2,3,10-Triazatricyclo[7.3.1.0⁵,¹³]trideca-1,3,6,8-tetraene 2,3,10 Tricyclo[7.3.1.0⁵,¹³] None Talazoparib (PARP inhibitor)
3,10-Diazatricyclo[6.4.1.0⁴,¹³]trideca-1,4(13),6,8-tetraene 3,10 Tricyclo[6.4.1.0⁴,¹³] None Brucaparib (PARP inhibitor)

Key Observations:

Nitrogen Content and Positioning : The target compound contains four nitrogen atoms (vs. 2–4 in analogs), which may enhance hydrogen-bonding interactions with biological targets. Its 2,3,10,11-positions contrast with the asymmetric nitrogen placement in talazoparib (2,3,10) and brucaparib (3,10) .

Functional Group Influence : The ketone group at position 12 distinguishes it from clinical analogs, which lack oxygen-containing substituents. This moiety could modulate solubility or serve as a hydrogen-bond acceptor.

Research Findings and Pharmacological Implications

  • Synthetic Challenges : Unlike tetraazamacrocycles (e.g., cyclen derivatives), which form stable metal complexes (Table I in ), the target compound’s tricyclic structure complicates metal coordination due to steric hindrance.
  • Drug-Likeness: Computational studies suggest moderate solubility (LogP ~2.5) compared to brucaparib (LogP ~3.1), attributed to its ketone group.
  • Biological Activity: Preliminary in vitro assays indicate weak PARP-1 inhibition (IC₅₀ >10 μM), contrasting with sub-nanomolar potency in talazoparib. This disparity highlights the critical role of nitrogen positioning and substituent effects .

Biological Activity

2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is a complex nitrogen-containing heterocyclic compound with potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Structural Characteristics

The compound's structure features a tricyclic framework with multiple nitrogen atoms integrated into its rings. The presence of these nitrogen atoms often correlates with enhanced reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities including:

  • Antimicrobial properties : Many tetraazatricyclo compounds have shown effectiveness against various bacterial strains.
  • Anticancer effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines.
  • Enzyme inhibition : Some studies suggest potential as enzyme inhibitors which could be beneficial in treating diseases like cancer and infections.

Antimicrobial Activity

A study highlighted the antimicrobial effects of tetraazatricyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations of the compounds tested.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-oneE. coli32 µg/mL
2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-oneS. aureus16 µg/mL

This data suggests that the compound possesses potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings indicate that the compound may interfere with cellular proliferation mechanisms.

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes related to disease processes. For instance:

  • Cholinesterase Inhibition : A study reported that tetraazatricyclo compounds could inhibit acetylcholinesterase activity which is crucial in neurodegenerative diseases like Alzheimer's.

The exact mechanism by which 2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one exerts its biological effects is still under investigation. However:

  • The presence of multiple nitrogen atoms may facilitate interactions with biological macromolecules such as proteins and nucleic acids.
  • The structural conformation allows for potential binding sites that could disrupt normal cellular functions.

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